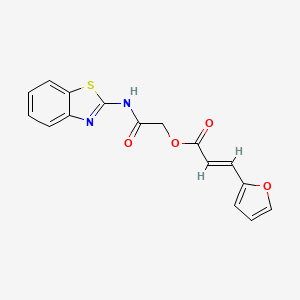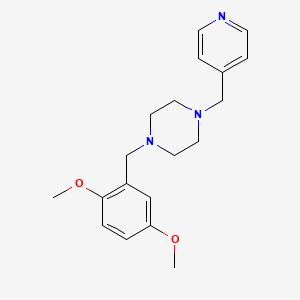![molecular formula C16H18FN5O2S B10881538 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B10881538.png)
6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring substituted with an amino group, a piperazine ring, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under reflux conditions to form 4-(4-fluorophenyl)piperazine.
Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized by reacting thiourea with ethyl acetoacetate under basic conditions to form 2-thioxo-4(1H)-pyrimidinone.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mécanisme D'action
The mechanism of action of 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to receptors or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter activity in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
6-amino-2-({2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H18FN5O2S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-amino-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18FN5O2S/c17-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)10-25-16-19-13(18)9-14(23)20-16/h1-4,9H,5-8,10H2,(H3,18,19,20,23) |
Clé InChI |
MORMFYCWGULDGL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC(=CC(=O)N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10881462.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10881466.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(pyrazin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881468.png)

![1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881474.png)
![(4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B10881480.png)

![methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10881516.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B10881524.png)
![bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate](/img/structure/B10881531.png)
![8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10881544.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10881552.png)
![2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10881557.png)
